methyl 1-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)amino]-2-oxoethyl}-1H-indole-3-carboxylate
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Overview
Description
METHYL 1-({[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]CARBAMOYL}METHYL)-1H-INDOLE-3-CARBOXYLATE is a complex organic compound that features a unique structure combining elements of indole, benzodioxepin, and carbamoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 1-({[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]CARBAMOYL}METHYL)-1H-INDOLE-3-CARBOXYLATE typically involves multi-step organic reactions. The initial step often includes the preparation of the benzodioxepin moiety, followed by its functionalization to introduce the carbamoyl and indole groups. Common reagents used in these reactions include methylating agents, carbamoyl chlorides, and indole derivatives. The reaction conditions usually involve controlled temperatures and the use of solvents such as dichloromethane or methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
METHYL 1-({[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]CARBAMOYL}METHYL)-1H-INDOLE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
METHYL 1-({[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]CARBAMOYL}METHYL)-1H-INDOLE-3-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of METHYL 1-({[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]CARBAMOYL}METHYL)-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
METHYL 4-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)BENZOATE: Shares the benzodioxepin moiety but differs in the attached functional groups.
3,4-DIHYDRO-2H-1,5-BENZODIOXEPINS: A class of compounds with similar core structures but varying substituents
Uniqueness
METHYL 1-({[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]CARBAMOYL}METHYL)-1H-INDOLE-3-CARBOXYLATE is unique due to its combination of indole, benzodioxepin, and carbamoyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H22N2O5 |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
methyl 1-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamino)-2-oxoethyl]indole-3-carboxylate |
InChI |
InChI=1S/C22H22N2O5/c1-27-22(26)17-13-24(18-6-3-2-5-16(17)18)14-21(25)23-12-15-7-8-19-20(11-15)29-10-4-9-28-19/h2-3,5-8,11,13H,4,9-10,12,14H2,1H3,(H,23,25) |
InChI Key |
WTRDQWVSGJTZMN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NCC3=CC4=C(C=C3)OCCCO4 |
Origin of Product |
United States |
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